molecular formula C18H26O4 B570221 Dipentyl phthalate-3,4,5,6-d4 CAS No. 358730-89-9

Dipentyl phthalate-3,4,5,6-d4

Cat. No. B570221
CAS RN: 358730-89-9
M. Wt: 310.426
InChI Key: IPKKHRVROFYTEK-CXRURWBMSA-N
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Description

Dipentyl phthalate-3,4,5,6-d4 is a clear, colorless to light yellow liquid . It is practically odorless and may be used as a standard solution in the determination of phthalic acid esters in soil . It is also a plasticizer for PVC membrane electrodes .


Synthesis Analysis

The synthesis of Dipentyl phthalate-3,4,5,6-d4 involves washing the ester with aqueous Na2CO3, then distilled water. It is then dried with CaCl2 and distilled in a vacuum .


Molecular Structure Analysis

The empirical formula of Dipentyl phthalate-3,4,5,6-d4 is C18D4H22O4 . It has a molecular weight of 310.42 . The compound is the dipentyl ester of benzene-1,2-dicarboxylic acid .


Chemical Reactions Analysis

Dipentyl phthalate-3,4,5,6-d4 is combustible . It may react with strong oxidizing acids, which could cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Dipentyl phthalate-3,4,5,6-d4 has a boiling point of 342 °C and a density of 1.036 g/mL at 25 °C . It is a clear colorless to light yellow liquid and is practically odorless .

Scientific Research Applications

Safety and Hazards

Dipentyl phthalate-3,4,5,6-d4 may impair fertility and cause harm to the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid exposure and obtain special instructions before use .

Future Directions

Dipentyl phthalate-3,4,5,6-d4 may be used as a surrogate standard for investigating organophosphate flame retardants in food matrices . This suggests potential future directions in the field of food safety and environmental science.

properties

IUPAC Name

dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKHRVROFYTEK-CXRURWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745738
Record name Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentyl phthalate-3,4,5,6-d4

CAS RN

358730-89-9
Record name Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 358730-89-9
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